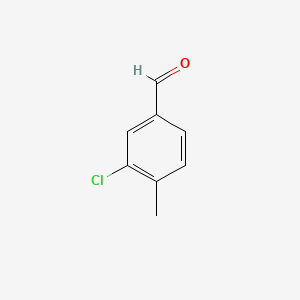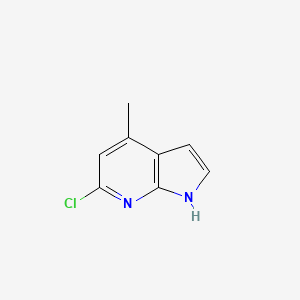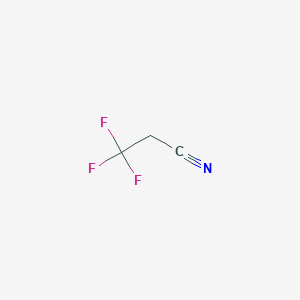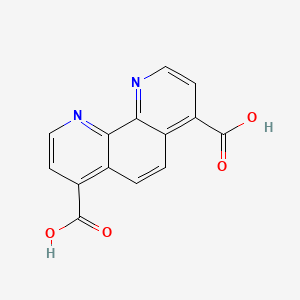
1,10-Phenanthroline-4,7-dicarboxylic acid
Overview
Description
1,10-Phenanthroline-4,7-dicarboxylic acid is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The compound has the molecular formula C14H8N2O4 and is characterized by the presence of carboxylic acid groups at the 4 and 7 positions of the phenanthroline ring .
Mechanism of Action
Target of Action
The primary target of 1,10-Phenanthroline-4,7-dicarboxylic acid is metallopeptidases . These enzymes play a crucial role in various biological processes, including protein degradation and signal transduction .
Mode of Action
This compound acts as an inhibitor of metallopeptidases . The compound achieves this by chelating the metal ion required for the catalytic activity of these enzymes, rendering them inactive . This interaction results in the formation of an inactive apoenzyme .
Biochemical Pathways
The inhibition of metallopeptidases by this compound affects various biochemical pathways. These enzymes are involved in the degradation of proteins, and their inhibition can lead to the accumulation of these proteins . The downstream effects of this accumulation can vary depending on the specific proteins involved and the physiological context.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of metallopeptidases . By inhibiting these enzymes, the compound can affect protein degradation processes, potentially leading to alterations in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline-4,7-dicarboxylic acid can be synthesized through various methods. One common approach involves the reaction of 1,10-phenanthroline with suitable reagents to introduce carboxylic acid groups at the desired positions. For example, the compound can be prepared by the oxidation of 1,10-phenanthroline-4,7-dimethyl with potassium permanganate in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-4,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenanthroline ring.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while substitution reactions can produce esters or amides .
Scientific Research Applications
1,10-Phenanthroline-4,7-dicarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,10-Phenanthroline-4,7-dicarboxylic acid can be compared with other similar compounds, such as:
1,10-Phenanthroline: The parent compound without carboxylic acid groups, used primarily as a ligand in coordination chemistry.
4,7-Dichloro-1,10-phenanthroline: A derivative with chlorine atoms at the 4 and 7 positions, known for its enhanced electron-withdrawing properties.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups at the 4 and 7 positions, used in various catalytic applications.
The uniqueness of this compound lies in its carboxylic acid groups, which provide additional sites for chemical modification and enhance its ability to form stable complexes with metal ions .
Properties
IUPAC Name |
1,10-phenanthroline-4,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13(18)9-3-5-15-11-7(9)1-2-8-10(14(19)20)4-6-16-12(8)11/h1-6H,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOIBXSDCWRKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475786 | |
| Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31301-31-2 | |
| Record name | 1,10-Phenanthroline-4,7-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-PHENANTHROLINE-4,7-DICARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,10-Phenanthroline-4,7-dicarboxylic acid a suitable ligand for incorporating osmium complexes into LMOFs?
A1: this compound (dcphen) possesses several features that make it attractive for incorporating osmium complexes into MOF structures:
- Previous Success: The research mentions prior work by the same group demonstrating the successful incorporation of dcphen-containing osmium complexes into LMOFs without disrupting the overall framework structure or desired porosity [].
Q2: How does the choice of solvent impact the luminescence of the UiO-66 LMOF incorporating the osmium-dcphen complex?
A2: The research observes a solvent-dependent quenching effect on the luminescence of the UiO-66 LMOF doped with the osmium-dcphen complex []. Specifically:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


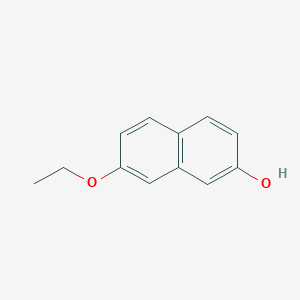


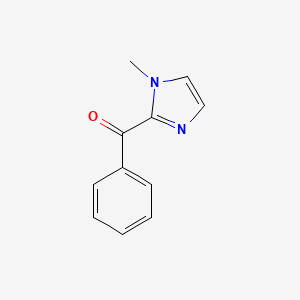
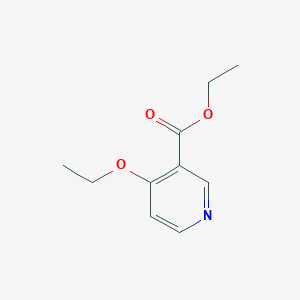

![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)
